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Compound of Interest

Compound Name: TCO-PEG3-CH2-aldehyde

Cat. No.: B8115892 Get Quote

Technical Guide: TCO-PEG3-CH2-aldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications

of TCO-PEG3-CH2-aldehyde, a heterobifunctional linker crucial for the development of

advanced bioconjugates, including antibody-drug conjugates (ADCs). This document outlines

its molecular characteristics, detailed experimental protocols for its use in two-step

bioconjugation, and a visual representation of the experimental workflow.

Core Properties of TCO-PEG3-CH2-aldehyde
TCO-PEG3-CH2-aldehyde is a versatile chemical tool employed in bioconjugation. It features

a Trans-Cyclooctene (TCO) group for exceptionally fast and selective bioorthogonal "click"

chemistry reactions with tetrazine-modified molecules.[1][2] Additionally, it possesses an

aldehyde group that enables covalent modification of biomolecules through the formation of

stable oxime or hydrazone linkages with aminooxy or hydrazide-containing molecules,

respectively. The polyethylene glycol (PEG3) spacer enhances solubility and reduces steric

hindrance during conjugation.[3][4]
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Property Value Source(s)

Molecular Weight 343.42 g/mol [1][2][5]

Molecular Formula C₁₇H₂₉NO₆ [1][2]

Experimental Protocols
The bifunctional nature of TCO-PEG3-CH2-aldehyde allows for a two-step conjugation

strategy. This approach is particularly useful for linking two different molecules, such as a

targeting antibody and a therapeutic payload. The following protocols are generalized

procedures and may require optimization for specific applications.

Step 1: Oxime/Hydrazone Ligation via the Aldehyde
Group
This initial step involves the reaction of the aldehyde moiety of TCO-PEG3-CH2-aldehyde with

an aminooxy- or hydrazide-functionalized molecule (e.g., a drug, toxin, or fluorescent probe).

This forms a stable oxime or hydrazone bond.

Materials:

TCO-PEG3-CH2-aldehyde

Aminooxy- or hydrazide-modified molecule of interest

Reaction Buffer: Phosphate Buffered Saline (PBS) or similar, pH 6.5-7.5. For oxime ligation,

a slightly acidic pH (around 4.5) can accelerate the reaction, though catalysis at neutral pH is

also effective.

Aniline or m-phenylenediamine (optional, as catalyst for oxime formation at neutral pH)

Anhydrous DMSO or DMF for preparing stock solutions

Spin desalting columns or Size-Exclusion Chromatography (SEC) for purification

Procedure:
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Reagent Preparation:

Prepare a stock solution of TCO-PEG3-CH2-aldehyde (e.g., 10 mM) in anhydrous DMSO

or DMF.

Dissolve the aminooxy- or hydrazide-modified molecule in the chosen reaction buffer to a

final concentration of 1-5 mg/mL.

Conjugation Reaction:

Add a 10-20 molar excess of the TCO-PEG3-CH2-aldehyde stock solution to the solution

of the aminooxy/hydrazide-modified molecule.

If using a catalyst for oxime ligation at neutral pH, add aniline to a final concentration of

approximately 100 mM.

Incubate the reaction mixture for 2-16 hours at room temperature or 37°C. Reaction times

may vary depending on the specific reactants and pH.

Purification:

Remove the excess, unreacted TCO-PEG3-CH2-aldehyde and catalyst using a spin

desalting column (for molecules >5 kDa) or through SEC for higher purity.

The resulting product is the TCO-activated molecule of interest, ready for the subsequent

click chemistry step.

Step 2: TCO-Tetrazine Ligation (Click Chemistry)
The second step is the bioorthogonal reaction between the TCO group on the newly formed

conjugate and a tetrazine-functionalized biomolecule, such as an antibody. This reaction is

known for its extremely fast kinetics and high specificity.[6]

Materials:

TCO-activated molecule from Step 1

Tetrazine-functionalized biomolecule (e.g., antibody)
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Reaction Buffer: PBS, pH 7.4

Spin desalting columns or SEC for final purification

Procedure:

Reagent Preparation:

Ensure the tetrazine-functionalized biomolecule is in a suitable reaction buffer (e.g., PBS,

pH 7.4) at a concentration of 1-5 mg/mL.

Conjugation Reaction:

Add the TCO-activated molecule to the solution of the tetrazine-functionalized

biomolecule. A 1.5 to 5 molar excess of the TCO-activated molecule is typically used.

Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction

progress can be monitored by the disappearance of the tetrazine's characteristic color

(pink/red) and its absorbance peak between 510 and 550 nm.[6]

Final Purification:

Purify the final bioconjugate from any unreacted starting materials using SEC or a spin

desalting column, depending on the scale and required purity of the final product.

The purified conjugate can be characterized by methods such as SDS-PAGE, mass

spectrometry, and functional assays.

Experimental Workflow Visualization
The following diagram illustrates the two-step conjugation process using TCO-PEG3-CH2-
aldehyde.
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Two-Step Bioconjugation Workflow with TCO-PEG3-CH2-aldehyde

Step 1: Oxime/Hydrazone Ligation

Step 2: TCO-Tetrazine Ligation
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Two-Step Bioconjugation Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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